molecular formula C18H18ClN5O3 B2827437 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900276-97-3

8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2827437
CAS No.: 900276-97-3
M. Wt: 387.82
InChI Key: UKTPPPMQAYYCIB-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Studies

A novel series of compounds related to the specified chemical structure have been evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus generally displayed higher affinity values than their trione counterparts. Notably, compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system showed potent ligand activity for 5-HT1A, 5-HT7 receptors, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors. Preliminary pharmacological in vivo studies of selected derivatives indicated potential anxiolytic and antidepressant activities. Docking studies suggested that a substituent at the 7-position could be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Preliminary Pharmacological Evaluation

Another study synthesized a series of N-8-arylpiperazinylpropyl derivatives and amide derivatives of a closely related chemical structure. In vitro evaluations revealed potent 5-HT(1A) receptor ligands. Preclinical studies indicated anxiolytic-like activity and antidepressant-like activity in mice for certain compounds, suggesting their potential as therapeutic agents for anxiety and depression (Zagórska et al., 2009).

Luminescence Sensing Applications

Derivatives of imidazo-purine structures have also been explored for luminescence sensing applications. Specifically, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives, demonstrating potential as fluorescence sensors (Shi et al., 2015).

Properties

IUPAC Name

6-(3-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-11-10-23-14-15(21(2)18(27)22(16(14)26)7-4-8-25)20-17(23)24(11)13-6-3-5-12(19)9-13/h3,5-6,9-10,25H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTPPPMQAYYCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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